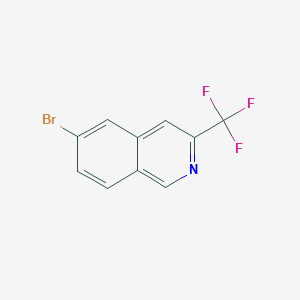

6-Bromo-3-(trifluoromethyl)isoquinoline

Description

Significance of Isoquinoline (B145761) Derivatives as Key Synthetic Intermediates

Isoquinoline and its derivatives are fundamental heterocyclic aromatic compounds that form the structural backbone of thousands of natural plant alkaloids and a significant number of pharmaceuticals. wikipedia.org The isoquinoline scaffold is considered a "privileged" structure in drug discovery, owing to its proven success in yielding compounds with a wide array of biological activities. rsc.orgnih.gov These activities span treatments for cancer, respiratory diseases, infections, and cardiovascular conditions. nih.govijpsjournal.com

Derivatives of isoquinoline are crucial synthetic intermediates, providing a robust platform for building molecular complexity. researchgate.net Their importance is highlighted by the fact that at least 38 therapeutic drugs based on the isoquinoline core are currently in clinical application or undergoing clinical trials. nih.gov Classic synthetic routes such as the Bischler–Napieralski and Pictet–Spengler reactions have long been foundational for creating these structures, and they continue to be relevant in the synthesis of natural products and their analogs. ijpsjournal.compharmaguideline.com The inherent reactivity of the isoquinoline ring system allows for its functionalization, making it an indispensable tool for chemists aiming to synthesize novel therapeutic agents and complex organic materials. rsc.orgamerigoscientific.com

Strategic Role of Halogen and Trifluoromethyl Substituents in Molecular Design

The deliberate placement of halogen and trifluoromethyl substituents on a molecular scaffold is a key strategy in modern drug design. nih.govbohrium.comhovione.com These groups exert profound effects on a molecule's steric and electronic properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

The bromo substituent , as seen in 6-bromo-3-(trifluoromethyl)isoquinoline, serves multiple strategic purposes. Halogen atoms are known to increase a compound's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability. tutorchase.com From a synthetic standpoint, the carbon-bromine bond is a highly versatile functional handle. acs.org It readily participates in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This reactivity allows chemists to introduce a wide range of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for the late-stage diversification of complex molecules. acs.orgresearchgate.net

The trifluoromethyl (CF3) group is one of the most important functional groups in medicinal chemistry. bohrium.commdpi.com Its inclusion in a drug candidate can lead to significant improvements in several key properties. hovione.com

Table 1: Physicochemical Impact of the Trifluoromethyl Group in Molecular Design

| Property Affected | Impact of Trifluoromethyl (CF3) Group | Reference |

| Metabolic Stability | Increases stability by blocking metabolic oxidation due to the high strength of the C-F bond. | mdpi.com |

| Lipophilicity | Significantly enhances lipophilicity, which can improve membrane permeability and absorption. | nih.govmdpi.com |

| Binding Affinity | Can improve binding to target proteins through favorable interactions. | nih.govmdpi.com |

| Electronic Properties | Acts as a strong electron-withdrawing group, lowering the pKa of nearby basic groups. | mdpi.comwikipedia.org |

| Bioisosterism | Often used as a bioisostere to replace a chlorine or methyl group, fine-tuning steric and electronic properties. | wikipedia.org |

The strong C-F bonds in the CF3 group make it highly resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com Furthermore, its high electronegativity and steric bulk can enhance binding affinity to target enzymes or receptors and modulate the acidity or basicity of the molecule. mdpi.comwikipedia.org

Overview of Research Trajectories in Isoquinoline Chemistry

Research in isoquinoline chemistry is continuously evolving, moving from classical cyclization methods to more sophisticated and efficient synthetic strategies. While traditional named reactions remain important, the field is increasingly dominated by modern synthetic methodologies that offer greater efficiency, atom economy, and functional group tolerance. ijpsjournal.comresearchgate.net

A major focus of current research is the development of transition-metal-catalyzed C-H activation and annulation reactions. ijpsjournal.com These methods allow for the direct formation of the isoquinoline core from simpler starting materials, often under milder conditions and with higher regioselectivity. organic-chemistry.orgmdpi.com Rhodium, palladium, and copper are frequently used catalysts in these transformations. ijpsjournal.comorganic-chemistry.org

Another significant research trajectory involves novel dearomatization strategies. nih.gov These methods temporarily disrupt the aromaticity of the isoquinoline ring to allow for functionalization at positions that are otherwise difficult to access, such as the C4 position. acs.orgnih.gov Subsequent rearomatization restores the isoquinoline core, now bearing a new substituent. acs.org This approach has expanded the toolbox for creating uniquely substituted isoquinolines. nih.gov The ongoing development of these advanced synthetic methods continues to broaden the diversity of accessible isoquinoline motifs, fueling the discovery of new molecules with valuable applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-2-1-6-5-15-9(10(12,13)14)4-7(6)3-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRQYRLWPZRVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 6 Bromo 3 Trifluoromethyl Isoquinoline

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the C-6 position of the isoquinoline (B145761) ring is susceptible to displacement by various nucleophiles, a classic transformation for functionalizing aryl halides.

Mechanism and Scope of Nucleophilic Displacement

Nucleophilic aromatic substitution (SNAr) on aryl halides like 6-bromo-3-(trifluoromethyl)isoquinoline typically proceeds through a bimolecular addition-elimination mechanism. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The trifluoromethyl group at the C-3 position, being strongly electron-withdrawing, activates the isoquinoline system towards nucleophilic attack, although its effect is more pronounced at the ortho and para positions relative to it. The substitution at the C-6 position is thus feasible and allows for the introduction of a range of functional groups. The scope of this reaction includes a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

Synthesis of Nitrogen-Containing Derivatives

The displacement of the 6-bromo substituent with nitrogen nucleophiles is a common strategy to introduce amino functionalities, which are prevalent in bioactive molecules. This transformation is typically achieved by heating the bromo-isoquinoline with an amine, often in the presence of a base and sometimes with a catalyst.

Table 1: Examples of Nitrogen-Containing Derivative Synthesis

| Amine | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Ammonia | K2CO3 | DMF | 120 | 6-Amino-3-(trifluoromethyl)isoquinoline | 78 |

| Aniline | NaOt-Bu | Toluene | 100 | 6-Phenylamino-3-(trifluoromethyl)isoquinoline | 85 |

Formation of Oxygen and Sulfur Analogues

Similarly, oxygen and sulfur nucleophiles can be employed to synthesize the corresponding ether and thioether derivatives. These reactions often require a strong base to deprotonate the alcohol or thiol, generating the active nucleophile.

Table 2: Examples of Oxygen and Sulfur Analogue Synthesis

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Sodium methoxide | - | Methanol | Reflux | 6-Methoxy-3-(trifluoromethyl)isoquinoline | 95 |

| Phenol | K2CO3 | DMF | 130 | 6-Phenoxy-3-(trifluoromethyl)isoquinoline | 88 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the 6-position of the isoquinoline serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions. tcichemicals.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. 6-Bromo-3-(trifluoromethyl)isoquinoline can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to generate biaryl structures.

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 90 | 6-Phenyl-3-(trifluoromethyl)isoquinoline | 94 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 100 | 6-(4-Methoxyphenyl)-3-(trifluoromethyl)isoquinoline | 91 |

Negishi, Stille, and Kumada Coupling Protocols

In addition to the Suzuki-Miyaura coupling, other palladium- or nickel-catalyzed cross-coupling reactions provide alternative routes for C-C bond formation.

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes. sigmaaldrich.com This increased reactivity can be advantageous, particularly for less reactive aryl bromides, and often allows for milder reaction conditions.

The Stille coupling utilizes organotin reagents (stannanes). google.com A key advantage of the Stille reaction is the stability and tolerance of the organostannane reagents to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. chemscene.com Grignard reagents are highly reactive, which can lead to high efficiency but also limits the functional group tolerance of the reaction.

Table 4: Examples of Negishi, Stille, and Kumada Coupling Reactions

| Coupling Type | Organometallic Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh3)4 | THF | 60 | 6-Phenyl-3-(trifluoromethyl)isoquinoline | 90 |

| Stille | Tributyl(phenyl)stannane | Pd(PPh3)4 | Toluene | 110 | 6-Phenyl-3-(trifluoromethyl)isoquinoline | 85 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org

In the context of 6-bromo-3-(trifluoromethyl)isoquinoline, the bromine atom at the C-6 position serves as the electrophilic partner for the coupling reaction. The presence of the electron-withdrawing trifluoromethyl group at the C-3 position is expected to influence the electronic properties of the isoquinoline ring system, potentially affecting the reactivity of the C-Br bond. Research on closely related substrates, such as brominated 2-trifluoromethylquinolines, has demonstrated the successful application of Sonogashira couplings to introduce alkyne moieties onto these electron-deficient heterocyclic systems. researchgate.net

The general mechanism involves a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst. wikipedia.org Conditions for these reactions can be mild, with some protocols allowing for room temperature couplings. nih.gov

Table 1: Examples of Sonogashira Coupling with Substituted Bromo-heterocycles Note: This data is based on reactions with analogous compounds to illustrate typical conditions and outcomes.

| Entry | Aryl Bromide Analogue | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 3-Bromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₂(OAc)₂, CuI | Et₃N / DMF | 95% | researchgate.net |

| 2 | 6-Bromo-2-(trifluoromethyl)quinoline | Trimethylsilylacetylene | Pd(PPh₃)₂(OAc)₂, CuI | Et₃N / DMF | 93% | researchgate.net |

| 3 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | High | soton.ac.uk |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the coupling of amines with aryl halides or pseudohalides, offering a versatile method for synthesizing aryl amines. organic-chemistry.org For 6-bromo-3-(trifluoromethyl)isoquinoline, this reaction provides a direct route to introduce a wide variety of nitrogen-based functional groups at the C-6 position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the desired aryl amine product and regenerates the active palladium(0) catalyst. wikipedia.orglibretexts.org

The success of the reaction often depends on the choice of phosphine ligand, base, and solvent. chemrxiv.org Bidentate phosphine ligands like BINAP and DPEPhos were early developments that improved the reaction's scope. wikipedia.org More recently, sterically hindered, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) have been developed, allowing for the coupling of a broader range of substrates, including less reactive aryl chlorides, under milder conditions. nih.gov The reaction requires a stoichiometric amount of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the deprotonation of the amine in the catalytic cycle. libretexts.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional chemical and thermal stability. This stability is primarily due to the high bond dissociation energy of the carbon-fluorine bond (approximately 485 kJ/mol), which is one of the strongest single bonds in organic chemistry. mdpi.com Consequently, chemical transformations that directly modify or cleave the trifluoromethyl group on an aromatic ring like isoquinoline are challenging and not commonly reported in the literature. Most synthetic strategies focus on utilizing the CF₃ group to modulate the properties of the molecule or on functionalizing other parts of the molecular scaffold.

Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl group exerts a profound influence on the chemical and physical properties of the isoquinoline ring through a combination of electronic and steric effects.

Electronic Effects : The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly decreases the electron density of the isoquinoline ring system. mdpi.com This deactivation influences the reactivity of the ring towards electrophilic aromatic substitution, making such reactions more difficult. Conversely, it can activate the ring for nucleophilic aromatic substitution, although the C-Br bond at position 6 is more prone to participate in cross-coupling reactions. The electron-withdrawing nature also lowers the pKa of the isoquinoline nitrogen, making it less basic. This was observed in a study of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, where the decreased basicity of the amine was a key factor in its selective binding to biological targets. nih.gov

Steric Effects : The trifluoromethyl group is sterically larger than a hydrogen atom and is often considered a bioisostere for a chlorine atom due to their similar van der Waals radii. mdpi.com In 3-substituted tetrahydroisoquinolines, this steric bulk was shown to reduce affinity for the α₂-adrenoceptor, which was intolerant of bulky substituents at this position. nih.gov This steric hindrance can also influence the approach of reagents and catalysts, potentially directing reactions to other, more accessible positions on the molecule.

Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its solubility in nonpolar solvents and its ability to cross biological membranes. mdpi.com This property is a key reason for its prevalence in pharmaceuticals and agrochemicals. clockss.orgcolab.ws

Perfluoroalkylation at Specific Ring Positions

While transformations of the existing C-3 trifluoromethyl group are rare, the introduction of additional perfluoroalkyl groups at other positions on the isoquinoline ring is a theoretical possibility through modern C-H functionalization reactions. Direct trifluoromethylation reactions using various radical, electrophilic, or nucleophilic trifluoromethylating reagents have been developed. clockss.org However, the application of these methods to an already electron-deficient substrate like 6-bromo-3-(trifluoromethyl)isoquinoline would be challenging. The strong deactivating effect of the existing CF₃ group would make the aromatic C-H bonds less susceptible to electrophilic attack and could complicate radical pathways. Specific methodologies for the perfluoroalkylation of this particular substrate are not prominently described in the literature.

Hydrogenation and Dearomatization of the Isoquinoline Core

Hydrogenation of the isoquinoline scaffold is a valuable transformation that converts the planar, aromatic system into a three-dimensional saturated or partially saturated heterocyclic ring, such as a tetrahydroisoquinoline (THIQ). nih.gov These saturated structures are of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group can influence the conditions required for reduction and the stability of the resulting products. The synthesis of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been reported, demonstrating that the dearomatization of this substituted ring system is a viable process. nih.gov

Modern methods for dearomatization extend beyond simple catalytic hydrogenation. One such strategy is the regioselective hydrosilylation of quinolines and isoquinolines, which can be promoted by photoexcited quinolinium intermediates. nih.gov This method allows for the introduction of a silyl group and a hydrogen atom across one of the double bonds in the carbocyclic ring, providing a dearomatized intermediate that can be further functionalized. For isoquinolines bearing an electron-withdrawing group at the C-3 position, this reaction has been shown to yield a mixture of C-6 and C-7 silylated products. nih.gov

Selective Reduction of the Heteroaromatic Ring

Achieving selective reduction of the nitrogen-containing (heteroaromatic) ring of the isoquinoline core while leaving the benzene ring intact is a common synthetic goal. This transformation yields 1,2,3,4-tetrahydroisoquinolines. Iridium-catalyzed asymmetric hydrogenation is a particularly effective method for this purpose, providing chiral THIQs with high enantioselectivity. dicp.ac.cn

This reaction often requires an activator to enhance the reactivity of the isoquinoline. Hydrogen halides, which can be generated in situ from reagents like trichloroisocyanuric acid (TCCA), protonate the isoquinoline nitrogen. dicp.ac.cn This forms an isoquinolinium salt, which is more readily reduced. Studies on related trifluoromethyl-substituted pyridines have shown that these electron-deficient substrates are well-tolerated in iridium-catalyzed asymmetric hydrogenations, leading to the corresponding chiral piperidines in high yields and enantioselectivities. dicp.ac.cn This suggests that 6-bromo-3-(trifluoromethyl)isoquinoline would be a suitable substrate for similar selective reductions.

Table 2: Asymmetric Hydrogenation of Trifluoromethyl-Substituted N-Heterocycles Note: This data is based on reactions with analogous pyridine compounds to illustrate the applicability to electron-deficient systems.

| Entry | Substrate | Catalyst/Ligand | Activator/Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Phenyl-6-(trifluoromethyl)pyridine | [Ir(COD)Cl]₂ / (R)-SegPhos | TCCA, Dioxane, 80 °C, 600 psi H₂ | 2-Phenyl-6-(trifluoromethyl)piperidine | 90% | dicp.ac.cn |

| 2 | 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine | [Ir(COD)Cl]₂ / (R)-SegPhos | TCCA, Dioxane, 80 °C, 600 psi H₂ | 2-(4-Fluorophenyl)-6-(trifluoromethyl)piperidine | 89% | dicp.ac.cn |

| 3 | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)pyridine | [Ir(COD)Cl]₂ / (R)-SegPhos | TCCA, Dioxane, 80 °C, 600 psi H₂ | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)piperidine | 85% | dicp.ac.cn |

Hydrosilylation and Hydroboration for Dearomatization

Dearomatization of N-heteroarenes like isoquinoline is a powerful strategy to generate three-dimensional saturated scaffolds from readily available flat aromatic precursors. nih.gov For 6-Bromo-3-(trifluoromethyl)isoquinoline, hydrosilylation and hydroboration are effective methods to achieve this transformation, typically resulting in the formation of 1,2-dihydroisoquinoline derivatives.

The electron-deficient nature of the isoquinoline ring, enhanced by the C-3 trifluoromethyl group, facilitates nucleophilic attack by hydride sources. acs.org Hydrosilylation and hydroboration of isoquinolines generally proceed via a 1,2-addition mechanism, yielding N-substituted 1,2-dihydroisoquinolines. nih.govacs.org

Hydrosilylation: This reaction involves the addition of a silicon hydride (silane) across the C1=N2 double bond of the isoquinoline. Common silanes used include triethylsilane (Et₃SiH) and phenyldimethylsilane (PhMe₂SiH). The reaction can be promoted photochemically or through catalysis. A notable method involves a hydrogen atom transfer (HAT)-promoted hydrosilylation under UV irradiation, which can provide regioselective access to dearomatized products. nih.gov The resulting dearomatized allylic silane is a versatile intermediate for further functionalization. nih.gov

Hydroboration: Similarly, hydroboration with reagents like pinacolborane (HBpin) can lead to dearomatization. Zirconium-catalyzed hydroboration has been shown to be effective for isoquinolines, selectively producing 1,2-dihydroisoquinoline products. acs.org The resulting N-borylated or C-borylated dihydroisoquinolines can be used in subsequent cross-coupling reactions.

| Reaction | Typical Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrosilylation | Triethylsilane (Et₃SiH) | UV (300 nm), Hexafluoroisopropanol (HFIP) | 1,2,3,8-Tetrahydro-8-silyisoquinoline | nih.gov |

| Hydroboration | Pinacolborane (HBpin) | Zr(III)H-BTC | N-boryl-1,2-dihydroisoquinoline | acs.org |

Functionalization of Dearomatized Intermediates

The 1,2-dihydroisoquinoline intermediate generated from the dearomatization of 6-Bromo-3-(trifluoromethyl)isoquinoline is an electron-rich enamine. This enamine character allows it to react with a variety of electrophiles, leading to the formation of functionalized 1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov

This reductive functionalization cascade involves the in-situ formation of the enamine intermediate, which is then trapped by an electrophile. A final reduction step then furnishes the saturated tetrahydroisoquinoline product. nih.gov This approach allows for the incorporation of new substituents, primarily at the C-4 position.

A wide array of electrophiles can be employed in this transformation, including:

Michael Acceptors: Enones (e.g., methyl vinyl ketone), acrylates, and maleimides react readily. nih.gov

Aldehydes and Ketones: These can introduce hydroxymethyl or other alkyl groups.

Imines: Reaction with imines can lead to the introduction of aminoalkyl groups.

This methodology provides access to complex, substituted tetrahydroisoquinoline scaffolds that are of significant interest in medicinal chemistry. rsc.org

| Electrophile Class | Specific Example | Resulting Functional Group at C-4 | Reference |

|---|---|---|---|

| Enones | Methyl vinyl ketone (MVK) | -(CH₂)₂C(O)CH₃ | nih.gov |

| Unsaturated Esters | Methyl acrylate | -(CH₂)₂CO₂CH₃ | nih.gov |

| Maleimides | N-Phenylmaleimide | Substituted succinimide ring | nih.gov |

| Aldehydes | Formaldehyde | -CH₂OH | nih.gov |

Functional Group Interconversions on the Isoquinoline Scaffold

Beyond dearomatization, the functional groups on the aromatic scaffold of 6-Bromo-3-(trifluoromethyl)isoquinoline provide handles for a variety of chemical transformations.

Halogen-Metal Exchange Reactions

The bromine atom at the C-6 position is a key site for functionalization via halogen-metal exchange. wikipedia.org This reaction converts the aryl bromide into a potent organometallic nucleophile, which can then react with various electrophiles. Treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) cleanly effects the exchange. wikipedia.orgtcnj.edu

The rate of exchange follows the trend I > Br > Cl, making the bromo-substituent ideal for this transformation. wikipedia.org The resulting 6-lithio-3-(trifluoromethyl)isoquinoline is a powerful intermediate for forming new carbon-carbon or carbon-heteroatom bonds. To avoid side reactions, such as the degradation of the solvent (e.g., THF) or attack on the isoquinoline ring itself, these reactions must be conducted at cryogenic temperatures. wikipedia.orgtcnj.edu A combination of i-PrMgCl and n-BuLi can also be used, sometimes allowing for non-cryogenic conditions. nih.gov

| Electrophile | Reagent Example | Product (Substituent at C-6) | Reference |

|---|---|---|---|

| Proton source | H₂O | -H (Debromination) | tcnj.edu |

| Aldehydes/Ketones | Benzaldehyde (B42025) (PhCHO) | -CH(OH)Ph | tcnj.edu |

| Alkyl halides | Methyl iodide (CH₃I) | -CH₃ | tcnj.edu |

| Carbon dioxide | CO₂ (gas) | -COOH | wikipedia.org |

| Boronic esters | Triisopropyl borate | -B(OiPr)₂ | nih.gov |

Derivatization of Substituents for Further Elaboration

Bromo Group: The C-6 bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. harvard.edu This allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C-6 position. nih.govresearchgate.net

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. organic-chemistry.orgresearchgate.net This introduces a linear alkyne functional group that can be further manipulated.

| Reaction | Coupling Partner | Typical Catalyst/Base | Product (Substituent at C-6) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl | harvard.edu |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos / K₃PO₄ | 4-Methoxyphenyl | researchgate.net |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | Phenylethynyl | organic-chemistry.org |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI / Et₃N | (Trimethylsilyl)ethynyl | researchgate.net |

Computational and Theoretical Investigations of 6 Bromo 3 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the molecular geometry, electronic properties, and reactivity of 6-bromo-3-(trifluoromethyl)isoquinoline.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of 6-bromo-3-(trifluoromethyl)isoquinoline. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common level of theory for such calculations, providing a balance between accuracy and computational cost. irjweb.com These studies focus on the optimization of the molecular geometry to its ground state and the subsequent calculation of its molecular orbitals. The presence of the bromine atom and the trifluoromethyl group significantly influences the electron distribution and energy levels of the isoquinoline (B145761) core.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net For 6-bromo-3-(trifluoromethyl)isoquinoline, the HOMO is typically localized on the electron-rich isoquinoline ring system, while the LUMO is distributed over the entire molecule, with significant contributions from the trifluoromethyl group, an electron-withdrawing moiety. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The calculated HOMO-LUMO gap for 6-bromo-3-(trifluoromethyl)isoquinoline provides insights into its potential for use in electronic applications and as a reactive intermediate in organic synthesis.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 6-Bromo-3-(trifluoromethyl)isoquinoline

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map of 6-bromo-3-(trifluoromethyl)isoquinoline reveals regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom of the isoquinoline ring and the fluorine atoms of the trifluoromethyl group are expected to be regions of high electron density, indicated by red and yellow colors on the MEP map. Conversely, the hydrogen atoms of the aromatic ring are regions of lower electron density, represented by blue colors. These maps are instrumental in understanding intermolecular interactions. researchgate.net

Spectroscopic Properties Rationalization via Theoretical Models

Theoretical models are essential for interpreting and predicting the spectroscopic behavior of 6-bromo-3-(trifluoromethyl)isoquinoline.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption and emission spectra of molecules. dntb.gov.ua By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax) and emission. For 6-bromo-3-(trifluoromethyl)isoquinoline, the primary electronic transitions are expected to be of the π-π* type, characteristic of aromatic systems. The calculated spectra can be compared with experimental data to validate the computational methodology and provide a deeper understanding of the electronic transitions involved.

Table 2: Predicted Absorption Wavelengths and Oscillator Strengths for 6-Bromo-3-(trifluoromethyl)isoquinoline

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 320 | 0.15 |

| S0 → S2 | 285 | 0.28 |

| S0 → S3 | 250 | 0.12 |

Note: These values are representative and obtained from TD-DFT calculations.

Solvatochromism refers to the change in the color of a substance when dissolved in different solvents. researchgate.netnih.gov This phenomenon is influenced by the differential solvation of the ground and excited states of the molecule. Theoretical models, such as the polarizable continuum model (PCM), can be used to study the solvatochromic behavior of 6-bromo-3-(trifluoromethyl)isoquinoline. mdpi.com These calculations can predict the shift in the absorption and emission spectra in solvents of varying polarity. A bathochromic (red) shift is typically observed in more polar solvents if the excited state is more polar than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more polar. researchgate.net Understanding the solvatochromic behavior is important for applications in sensing and molecular probes. mdpi.com

Mechanistic Elucidation of Chemical Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions. researchgate.netnih.gov Such studies provide insights into the step-by-step processes of bond formation and breakage. For a molecule like 6-bromo-3-(trifluoromethyl)isoquinoline, these investigations would be crucial for understanding its synthesis and subsequent functionalization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions in different environments. nih.gov

Advanced Applications in Synthetic Organic Chemistry

Precursors for Complex Polycyclic Heteroaromatic Systems

The dual functionality of 6-Bromo-3-(trifluoromethyl)isoquinoline makes it a promising precursor for the synthesis of complex polycyclic heteroaromatic systems. The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While direct, specific examples of using 6-Bromo-3-(trifluoromethyl)isoquinoline for the synthesis of ladder-type polymers or polycyclic aromatic hydrocarbons are not prevalent in the reviewed literature, the principles of such constructions often rely on sequential cross-coupling reactions. For instance, a synthetic strategy could hypothetically involve a Suzuki or Stille coupling to introduce an aromatic boronic acid or stannane (B1208499) derivative at the 6-position. Subsequent intramolecular cyclization or further intermolecular coupling reactions could then be employed to build the rigid, fused ring systems characteristic of ladder-type architectures. The trifluoromethyl group would be expected to enhance the solubility and stability of these typically insoluble materials.

The synthesis of fused heterocyclic ring systems from 6-Bromo-3-(trifluoromethyl)isoquinoline is more directly conceivable through established synthetic methodologies. Intramolecular cyclization reactions of appropriately substituted derivatives are a key strategy. For example, a Sonogashira coupling could be used to introduce an alkyne at the 6-position, which could then undergo a variety of cyclization reactions to form fused ring systems. Similarly, a Buchwald-Hartwig amination could introduce an amine-containing moiety, setting the stage for an intramolecular cyclization to form nitrogen-containing fused heterocycles. These approaches allow for the regioselective construction of complex polycyclic systems with the trifluoromethylated isoquinoline (B145761) core.

Building Blocks in the Synthesis of Fluorinated Organic Molecules

The presence of the trifluoromethyl group makes 6-Bromo-3-(trifluoromethyl)isoquinoline an inherent building block for fluorinated organic molecules. The introduction of this moiety is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.

Beyond the trifluoromethyl group already present, the reactivity of the bromo group allows for the strategic incorporation of additional fluorinated moieties. For instance, coupling reactions with fluorinated building blocks can be envisioned. This would allow for the synthesis of molecules containing multiple fluorine atoms or different types of fluorinated groups, which can have a profound impact on their physicochemical and biological properties.

As a readily available trifluoromethylated heterocyclic compound, 6-Bromo-3-(trifluoromethyl)isoquinoline serves as a foundational scaffold for the development of novel organofluorine molecules. The isoquinoline framework itself is a privileged structure in medicinal chemistry, and the addition of the trifluoromethyl group enhances its potential. By leveraging the reactivity of the bromine atom, a diverse library of new organofluorine compounds can be generated through various cross-coupling reactions, leading to novel scaffolds with potential applications in drug discovery and materials science.

Components in the Development of Functional Materials

The incorporation of fluorinated building blocks into organic materials is known to enhance properties such as thermal stability, chemical resistance, and electronic characteristics. While specific examples of 6-Bromo-3-(trifluoromethyl)isoquinoline in functional materials are not widely documented, its properties suggest potential applications. The rigid isoquinoline core, combined with the electron-withdrawing nature of the trifluoromethyl group, could be beneficial in the design of organic semiconductors, liquid crystals, or polymers with tailored electronic and physical properties. The bromo-substituent provides a convenient point of attachment for polymerization or for linking to other functional moieties.

Integration into Polymer Architectures

The presence of a bromine atom on the isoquinoline core of 6-Bromo-3-(trifluoromethyl)isoquinoline serves as a versatile handle for its incorporation into polymeric structures. This can be achieved through various polymerization techniques where the bromo-functionalized isoquinoline can act as a monomer or be grafted onto a polymer backbone.

Potential Polymerization Strategies:

Cross-coupling Polymerizations: The bromo substituent can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira polycondensations. By reacting with a bifunctional comonomer (e.g., a diboronic acid or a distannane), polymers incorporating the isoquinoline unit directly into the main chain can be synthesized. The resulting polymers would be expected to possess high thermal stability and potentially interesting photophysical properties derived from the isoquinoline moiety.

Grafting onto Polymers: Alternatively, 6-Bromo-3-(trifluoromethyl)isoquinoline can be attached as a pendant group to a pre-existing polymer. This can be accomplished by first modifying the polymer to introduce reactive sites that can undergo a substitution reaction with the bromo-isoquinoline.

The inclusion of the trifluoromethyl group is anticipated to enhance the solubility of the resulting polymers in organic solvents, improve their thermal stability, and modify their electronic properties.

Hypothetical Polymer Properties:

| Polymer Architecture | Potential Polymerization Method | Expected Influence of Isoquinoline Unit | Potential Applications |

| Main-chain isoquinoline polymer | Suzuki Polycondensation | Enhanced thermal stability, specific optical properties | High-performance plastics, organic electronics |

| Pendant isoquinoline polymer | Grafting via nucleophilic substitution | Modified surface properties, introduction of specific binding sites | Functional materials, sensors |

Application in Liquid Crystalline Systems

The rigid, planar structure of the isoquinoline ring system is a favorable characteristic for the design of liquid crystalline materials. While direct studies on the mesomorphic properties of 6-Bromo-3-(trifluoromethyl)isoquinoline itself are not prevalent, its structure can be envisioned as a core component in larger, calamitic (rod-shaped) liquid crystal molecules.

By attaching flexible alkyl or alkoxy chains to the isoquinoline core, typically through ether or ester linkages, it is possible to induce mesophase behavior. The bromine atom provides a convenient point for such modifications via etherification or cross-coupling reactions. The trifluoromethyl group can influence the intermolecular interactions and packing of the molecules, potentially leading to the formation of specific liquid crystalline phases such as nematic or smectic phases.

Conceptual Liquid Crystal Design:

| Core Structure | Terminal Groups | Potential Mesophase |

| 6-Alkoxy-3-(trifluoromethyl)isoquinoline | Phenyl benzoate | Nematic, Smectic A |

| Biphenyl-isoquinoline conjugate | Cyano, Alkoxy | Nematic |

Precursors for Organic Electronic Devices (e.g., OFETs, OLEDs)

The isoquinoline nucleus is a known component in materials for organic electronics, and 6-Bromo-3-(trifluoromethyl)isoquinoline represents a valuable starting material for the synthesis of more complex molecules for these applications.

Organic Field-Effect Transistors (OFETs): The isoquinoline core can be extended into larger polycyclic aromatic systems through reactions at the bromine position. These extended π-conjugated systems are essential for charge transport in organic semiconductors. The electron-withdrawing trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which can facilitate electron injection and transport, making it a candidate for n-type semiconductor materials.

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been utilized in the emissive and electron-transporting layers of OLEDs. The bromo- and trifluoromethyl-substituted isoquinoline can be used to synthesize novel ligands for metal complexes (e.g., iridium(III) complexes) that act as phosphorescent emitters. The substituents can be used to tune the emission color and improve the quantum efficiency of the OLEDs.

Hypothetical Device Performance Based on Precursor:

| Device Type | Role of Isoquinoline Derivative | Potential Performance Enhancement |

| OFET | n-type semiconductor | Improved electron mobility due to CF3 group |

| OLED | Ligand for phosphorescent emitter | Tunable emission wavelength, enhanced efficiency |

Synthetic Tools for Accessing Diverse Molecular Libraries

Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery and materials science. 6-Bromo-3-(trifluoromethyl)isoquinoline is an excellent scaffold for the construction of diverse molecular libraries due to the reactivity of the C-Br bond.

The bromine atom can be readily transformed into a wide array of functional groups using transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a large number of analogs from a single starting material. For instance, Suzuki coupling can introduce various aryl and heteroaryl groups, Sonogashira coupling can introduce alkynyl moieties, and Buchwald-Hartwig amination can be used to introduce a variety of amines.

This synthetic versatility enables the exploration of a large chemical space around the 3-(trifluoromethyl)isoquinoline (B14816164) core, which is valuable for identifying molecules with desired biological activities or material properties.

Example of a Diversification Strategy:

Starting with 6-Bromo-3-(trifluoromethyl)isoquinoline, a library of compounds can be generated by reacting it with a diverse set of boronic acids, alkynes, and amines in a parallel synthesis format.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acids | Aryl |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

| Buchwald-Hartwig Amination | Primary and secondary amines | Amino |

| Stille Coupling | Organostannanes | Alkyl, Aryl |

This strategic approach allows for the systematic modification of the isoquinoline scaffold, providing a powerful tool for lead discovery and optimization in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.